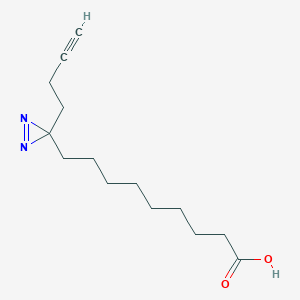![molecular formula C10H15ClN6 B1193950 (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1193950.png)
(2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile. It is an enantiomer of a (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile.
Applications De Recherche Scientifique
Influence on Plant Metabolism
Research has demonstrated that compounds similar to (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile can impact plant metabolism. For instance, studies on s-Triazines, which are structurally related, showed increased activities in enzymes like starch phosphorylase, pyruvate kinase, and glutamate dehydrogenase in plants like peas and sweet corn, indicating that these compounds affect physiological and biochemical processes in plants (Wu, Singh, & Salunkhe, 1971).
Effects on Photosynthesis
Compounds structurally similar to (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile have been shown to impact the photochemical reactions in plants. Specifically, they can inhibit electron transport in isolated chloroplasts, particularly affecting the reactions on the reducing side of photosystem II (Brewer, Arntzen, & Slife, 1979).
Chromatographic Applications
The chemical structure of (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile lends itself to applications in chromatography. For example, derivatives of s-triazine have been used in liquid chromatography for separating amino acid enantiomers, showcasing the utility of triazine derivatives in analytical chemistry (Brückner & Wachsmann, 1996).
Degradation and Treatment in Water
Studies have also focused on the degradation of s-triazines in water treatment processes. Atrazine, a compound with a similar structure, undergoes degradation through processes like ozonation, forming various degradation products. This research is crucial for understanding how to remove such compounds from drinking water (Acero, Stemmler, & Gunten, 2000).
Propriétés
Formule moléculaire |
C10H15ClN6 |
|---|---|
Poids moléculaire |
254.72 g/mol |
Nom IUPAC |
(2R)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m1/s1 |
Clé InChI |
IUCVBFHDSFSEIK-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES canonique |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)




